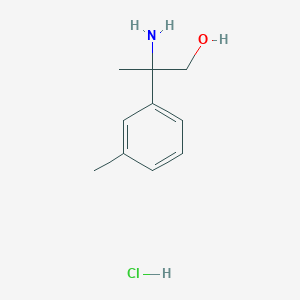

2-Amino-2-(m-tolyl)propan-1-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-(m-tolyl)propan-1-ol hydrochloride is an organic compound with the molecular formula C10H15NO·HCl It is a white crystalline solid that is soluble in water and commonly used in various chemical and pharmaceutical applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(m-tolyl)propan-1-ol hydrochloride typically involves the reaction of m-toluidine with acetone in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-(m-tolyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or amides.

Aplicaciones Científicas De Investigación

2-Amino-2-(m-tolyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-Amino-2-(m-tolyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-2-methyl-1-propanol: A structurally similar compound with different substituents.

2-Amino-2-phenylpropan-1-ol: Another related compound with a phenyl group instead of a tolyl group.

Uniqueness

2-Amino-2-(m-tolyl)propan-1-ol hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Actividad Biológica

2-Amino-2-(m-tolyl)propan-1-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a hydroxyl group, which contribute to its reactivity and biological interactions. The molecular formula is C10H15ClN2O, and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in antimicrobial applications. The compound is studied for its potential effects on various pathogens, including bacteria and fungi.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several bacterial strains. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected microorganisms.

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 64 | Moderate |

| Escherichia coli | 128 | Low |

| Candida albicans | 32 | Moderate |

The mechanism of action of this compound involves its interaction with specific molecular targets within microbial cells. The amino group can form hydrogen bonds with biological macromolecules, potentially disrupting enzyme functions or receptor activities.

Enzyme Interaction

In vitro studies suggest that the compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival. For instance, it has been shown to affect the activity of enzymes responsible for cell wall synthesis in bacteria.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the compound's efficacy against various bacterial strains using a microdilution method. The results demonstrated significant antibacterial activity against Staphylococcus aureus and moderate effects against Escherichia coli .

- Mechanistic Insights : Another research article highlighted the compound's ability to disrupt microbial cell integrity by targeting specific enzymes involved in cell wall synthesis. This disruption leads to increased permeability and eventual cell lysis .

- Toxicity Assessment : A comprehensive toxicity assessment indicated that this compound exhibits low toxicity towards mammalian cells at concentrations effective against pathogens, suggesting a favorable therapeutic index .

Propiedades

Fórmula molecular |

C10H16ClNO |

|---|---|

Peso molecular |

201.69 g/mol |

Nombre IUPAC |

2-amino-2-(3-methylphenyl)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C10H15NO.ClH/c1-8-4-3-5-9(6-8)10(2,11)7-12;/h3-6,12H,7,11H2,1-2H3;1H |

Clave InChI |

HWXZHRKFXAKYDP-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC=C1)C(C)(CO)N.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.